Product packaging for 1-Bromo-2,3,3-trifluorobutane(Cat. No.:)

1-Bromo-2,3,3-trifluorobutane

Cat. No.: B13272531
M. Wt: 190.99 g/mol
InChI Key: HZIORBLHGTXADF-UHFFFAOYSA-N
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Description

Current Status and Significance of Fluorinated Organobromines in Chemical Sciences

Fluorinated organobromines are pivotal intermediates in synthetic chemistry. The presence of both fluorine and bromine atoms on an alkyl or aryl framework allows for selective and sequential chemical modifications. The carbon-bromine bond is weaker than the carbon-fluorine bond, making it a preferential site for reactions like Grignard reagent formation or cross-coupling reactions. wikipedia.org This differential reactivity is a cornerstone of modern synthetic strategy.

The introduction of fluorine and trifluoromethyl groups into organic molecules is a major trend in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comtcichemicals.com Many successful drugs, such as the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, contain a trifluoromethyl group. wikipedia.orgwikipedia.org Consequently, developing methods to create complex molecules containing these motifs is an active area of research. rsc.org Fluorinated organobromines serve as key precursors in this endeavor, acting as versatile synthons for introducing fluorine-containing fragments into larger, more complex structures. Their applications range from fire-retardants to biocides and precursors for dyes and medicines. wikipedia.orgdbpedia.org

Research Gaps and Opportunities Pertaining to 1-Bromo-2,3,3-trifluorobutane

Exploratory studies could focus on the synthesis of this compound. Potential synthetic routes could be adapted from established methods for similar compounds, such as:

Halofluorination: An anti-addition of a bromine and fluorine source across the double bond of a suitable butene precursor. beilstein-journals.org

Deoxofluorination: The conversion of a corresponding alcohol, such as 1-bromo-3,3-difluorobutan-2-ol, using a deoxyfluorinating agent. beilstein-journals.org

Radical Bromination: Selective free-radical bromination of a 1,1,2-trifluorobutane precursor, although controlling regioselectivity could be a challenge. wikipedia.org

Once synthesized, the characterization of this compound would be the next critical step. This would involve detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) to establish a definitive structural and physical profile. Subsequent research could investigate its reactivity, exploring its utility in nucleophilic substitution reactions at the C-Br bond, elimination reactions to form fluorinated alkenes, and its potential as a building block in the synthesis of novel bioactive compounds or functional materials. The unique arrangement of the fluorine atoms adjacent to the stereocenter at C2 suggests that stereoselective synthesis and reactions could be a particularly fruitful area of investigation. rsc.org

The table below highlights the data gap by comparing the available information for related compounds with the absence of data for this compound.

Interactive Data Table: Properties of Related Bromo-Trifluoro-Butane Derivatives

Compound NameMolecular FormulaCAS NumberBoiling Point (°C)Density (g/cm³)Notes
This compound C₄H₆BrF₃Not AvailableNot AvailableNot AvailableTarget compound with limited available data.
1-Bromo-4,4,4-trifluorobutaneC₄H₆BrF₃406-81-5103-1051.555Isomer; well-documented chemical intermediate.
3-Bromo-1,1,1-trifluorobutaneC₄H₆BrF₃406-47-3Not AvailableNot AvailableIsomer; commercially available.
4-Bromo-1,1,1-trifluoro-3,3-dimethylbutaneC₆H₁₀BrF₃1936423-03-8Not AvailableNot AvailableA related branched-chain bromoalkane.
1-Bromo-2-chloro-1,1,2-trifluorobutaneC₄H₅BrClF₃Not AvailableNot AvailableNot AvailableContains an additional chlorine atom.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6BrF3 B13272531 1-Bromo-2,3,3-trifluorobutane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6BrF3

Molecular Weight

190.99 g/mol

IUPAC Name

1-bromo-2,3,3-trifluorobutane

InChI

InChI=1S/C4H6BrF3/c1-4(7,8)3(6)2-5/h3H,2H2,1H3

InChI Key

HZIORBLHGTXADF-UHFFFAOYSA-N

Canonical SMILES

CC(C(CBr)F)(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2,3,3 Trifluorobutane and Analogues

Direct Halogenation Strategies

Direct halogenation involves the introduction of a bromine atom onto a pre-existing fluorinated butane (B89635) skeleton or the concurrent introduction of bromine and fluorine onto a butane or butene precursor.

The selective introduction of a bromine atom is a cornerstone of haloalkane synthesis. The choice between radical and ionic pathways is dictated by the starting material and the desired regiochemical outcome.

Free radical bromination is a powerful method for substituting a hydrogen atom on an alkane with a bromine atom. byjus.com The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or heat, which causes the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals. byjus.com These radicals then propagate the chain by abstracting a hydrogen atom from the alkane. byjus.combrainkart.com

The key advantage of bromination over other halogenations is its selectivity. A bromine radical is less reactive and therefore more selective than a chlorine radical. This leads to a strong preference for the abstraction of hydrogen atoms from the most substituted carbon, following the stability order of the resulting alkyl radical: tertiary > secondary > primary. For a precursor like 2,3,3-trifluorobutane, the C-H bond at the C-2 position would be the most likely site for radical abstraction, followed by the C-1 methyl group hydrogens. The high electronegativity of the fluorine atoms, however, can influence the bond dissociation energies of adjacent C-H bonds, a factor that must be considered in predicting the major product.

The reaction of trifluoromethane (B1200692) with bromine to form bromotrifluoromethane (B1217167) is an analogous example of a free-radical substitution on a fluoroalkane. examqa.com

HalogenRelative Reactivity (Tertiary C-H)Relative Reactivity (Secondary C-H)Relative Reactivity (Primary C-H)Selectivity
Fluorine (F₂)1.41.21Low
Chlorine (Cl₂)53.91Moderate
Bromine (Br₂)1600821High

Ionic bromination is typically associated with the addition of bromine across a double bond in alkenes. A potential synthesis for 1-Bromo-2,3,3-trifluorobutane could therefore begin with a trifluorobutene isomer, such as 2,3,3-trifluorobut-1-ene. The reaction of an alkene with Br₂ proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs in an anti-fashion, leading to a vicinal dibromide.

However, the presence of strongly electron-withdrawing fluorine atoms on or near the double bond significantly impacts the reaction. acs.org These substituents can destabilize the cationic charge of the bromonium ion intermediate, potentially slowing or inhibiting the reaction. acs.org For instance, some highly fluorinated alkenes are unreactive towards ionic bromination under standard conditions. acs.org The regiochemistry of the addition is also affected, as the fluorine atoms influence which carbon of the bromonium ion is more electrophilic and thus more susceptible to nucleophilic attack. acs.org An alternative approach for generating vicinal bromofluoroalkanes involves using a combination of an N-bromoimide (like N-Bromosuccinimide) and a fluoride (B91410) source, which adds Br and F across a double bond. thieme-connect.de

The target molecule, this compound, possesses multiple chiral centers (at C-2 and C-3). Therefore, controlling the stereochemistry of the synthesis is critical for obtaining a specific stereoisomer.

When radical bromination creates a new stereocenter from a prochiral starting material, a racemic mixture of enantiomers is typically formed. This is because the key intermediate is a trigonal planar, sp²-hybridized alkyl radical. The incoming bromine molecule can attack this planar intermediate from either face with equal probability, leading to both (R) and (S) configurations.

Achieving stereocontrol often requires moving away from radical pathways.

Ionic Addition to Alkenes : The addition of Br₂ to an alkene is a stereospecific anti-addition. If the starting alkene is chiral, this can lead to the formation of specific diastereomers.

Nucleophilic Substitution (Sₙ2) : Reactions involving the displacement of a leaving group (like a tosylate or another halide) by a bromide ion proceed with an inversion of stereochemistry at the reaction center. This Sₙ2 pathway provides excellent stereochemical control.

Modern Catalytic Methods : The challenge of synthesizing molecules with adjacent fluorine-containing stereocenters has led to the development of advanced catalytic methods. For example, nickel-hydride catalyzed hydroalkylation of fluoroalkenes can produce fluorinated products with two adjacent chiral centers with high enantio- and diastereoselectivity. nih.govacs.org While not a direct bromination, these methods highlight the strategies employed to control stereochemistry in complex fluoro-organic molecules. nih.govacs.org

Selective Bromination Protocols

Functional Group Interconversion Pathways

Functional Group Interconversion (FGI) is a strategy that involves converting one functional group into another. This is often a more controlled and selective approach than direct halogenation of an unfunctionalized alkane.

A plausible route to this compound involves the synthesis and subsequent modification of a fluorinated butane precursor that already contains a functional group amenable to conversion into a bromine atom.

From Fluorinated Alcohols : A common and reliable method is the conversion of an alcohol to an alkyl bromide. A precursor such as 2,3,3-trifluorobutan-1-ol (B6262507) could be treated with reagents like phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid to replace the hydroxyl group with a bromine atom. brainkart.com This approach is generally effective for primary and secondary alcohols.

From other Haloalkanes (Halogen Exchange) : The Finkelstein reaction is a classic halogen exchange method, typically used to synthesize iodoalkanes from chloro- or bromoalkanes by treatment with sodium iodide in acetone. brainkart.comorganicmystery.commanac-inc.co.jp The principle of nucleophilic substitution can be applied to synthesize bromoalkanes as well. For example, a precursor like 1-chloro-2,3,3-trifluorobutane could potentially be converted to the desired bromo-analogue via substitution with a bromide salt, although displacing a chloride is less favorable than displacing a bromide or iodide. A more effective strategy would be the displacement of a better leaving group, such as a tosylate or mesylate, with sodium bromide.

From Carboxylic Acids (Hunsdiecker Reaction) : The Hunsdiecker reaction provides a method to convert a carboxylic acid into an alkyl bromide with one fewer carbon atom. nih.govalfa-chemistry.com This involves treating the silver salt of a carboxylic acid with bromine. nih.gov To synthesize this compound, one would need to start with a silver salt of a 2,3,3-trifluoropentanoic acid. While effective for many aliphatic acids, the reaction conditions can be harsh, and modern variations using photoredox catalysis have been developed. acs.orgprinceton.edu

Summary of Potential Synthetic Transformations
TransformationPrecursor Functional GroupTypical ReagentsReaction Type
DeoxybrominationPrimary Alcohol (-CH₂OH)PBr₃, HBr/H₂SO₄Nucleophilic Substitution
Halogen ExchangeSulfonate Ester (-OTs, -OMs)NaBr, KBrSₙ2 Nucleophilic Substitution organic-chemistry.org
Decarboxylative BrominationCarboxylic Acid (-COOH)1. AgNO₃, NaOH; 2. Br₂Hunsdiecker Reaction nih.govalfa-chemistry.com
Radical SubstitutionAlkane (-H)Br₂, UV light or heatFree Radical Halogenation brainkart.com

Dehalogenation and Fluorination Sequences

A classical approach to synthesizing halo-fluoro-alkanes involves sequential or combined dehalogenation and fluorination steps starting from polyhalogenated precursors. Dehalogenation reactions involve the cleavage of carbon-halogen bonds, often to form alkenes, while fluorination introduces the C-F bond, typically via nucleophilic substitution. wikipedia.org

Dehydrohalogenation or dehalogenation of polyhalogenated butanes can serve as a key step to introduce unsaturation, which can be further functionalized. For instance, the reaction of vicinal dihalides with reducing metals like zinc can yield an alkene. wikipedia.org A patented process for a related compound, 4-bromo-1,1,2-trifluoro-1-butene, utilizes zinc powder to achieve dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. google.com This illustrates a viable pathway from a saturated, polyhalogenated butane to a fluorinated butene. The subsequent conversion of the butene to the desired saturated target would require further steps like hydrobromination or bromofluorination.

The fluorination part of the sequence often relies on nucleophilic substitution of a leaving group, typically a halide, with a fluoride source. The reactivity for such substitutions generally follows the order I > Br > Cl > F for the leaving group. wikipedia.org Common fluorinating agents include alkali metal fluorides (e.g., CsF, KF) and silver(I) fluoride (AgF). ucl.ac.uk The Swarts reaction, which uses antimony fluorides, is a classic method for converting alkyl chlorides or bromides to fluorides. ncert.nic.in Copper-catalyzed radical fluorination has also emerged as a method that can achieve selective fluorination, sometimes at positions that are typically less reactive in SN2 reactions, such as tertiary carbons. ucl.ac.uk

A hypothetical pathway could involve the selective fluorination of a polybrominated butane, followed by a reductive debromination or dehydrobromination to yield the final product. The challenge lies in controlling the chemo- and regioselectivity of each step.

Reaction TypeSubstrate TypeReagents & ConditionsProduct TypeReference
DehalogenationVicinal Dihalide (e.g., 1,2-dibromide)Zn, polar solvent (e.g., DMSO or H₂O)Alkene wikipedia.orggoogle.com
DehydrohalogenationAlkyl HalideKOH (aq. or powder)Alkene thieme-connect.de
Nucleophilic FluorinationAlkyl Bromide/IodideAgF or CsF in suitable solventAlkyl Fluoride ucl.ac.ukresearchgate.net
Halogen Exchange (Swarts)Alkyl Chloride/BromideSbF₃Alkyl Fluoride ncert.nic.in

Derivatization of Trifluoromethylated Alkenes and Alkynes

A more direct route to this compound involves the functionalization of unsaturated precursors that already contain some or all of the required fluorine atoms. Trifluoromethyl-substituted butenes or butynes are key starting materials for this approach. nih.gov

One of the most straightforward methods is the addition of hydrogen bromide (HBr) across a double bond. The reaction of HBr with 1,1,1-trifluoro-2-butene, for example, can form halogenated derivatives. The regioselectivity of this addition is governed by Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond, while the hydrogen adds to the less substituted carbon. The strong electron-withdrawing nature of the trifluoromethyl group can influence this selectivity.

Alternatively, bromofluorination reactions allow for the simultaneous introduction of both bromine and fluorine across a double bond. nih.govbeilstein-journals.org Reagent systems such as N-bromosuccinimide (NBS) combined with a fluoride source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are effective for the bromofluorination of various alkenes. orgsyn.org Applying such a reaction to a difluorinated butene, for example, could potentially construct the 1-bromo-2,3,3-trifluoro- substitution pattern in a single step. The reaction proceeds via a bromonium ion intermediate, followed by a nucleophilic attack by fluoride, which dictates the regio- and stereochemical outcome. nih.govorgsyn.org

Reaction TypeSubstrateReagents & ConditionsProductYieldReference
BromofluorinationStyreneNBS, DMPU/HF, CH₂Cl₂1-Bromo-2-fluoro-1-phenylethane89% nih.gov
Bromofluorination1-OcteneNBS, Et₃N·3HF1-Bromo-2-fluorooctane75% orgsyn.org
Iodofluorinationcis-3,6-epoxy-1,2,3,6-tetrahydrophtalic anhydrideNIS, Deoxo-Fluor®, CH₂Cl₂Corresponding iodofluoro derivative95% beilstein-journals.org
Hydrohalogenation1,1,1-Trifluoro-2-buteneHClHalogenated derivativeN/A

Catalytic and Reagent-Controlled Syntheses

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex molecules like this compound can benefit significantly from these advanced strategies.

Metal-Catalyzed Coupling and Functionalization

Transition metals, particularly palladium, copper, and nickel, are powerful catalysts for forming carbon-halogen and carbon-fluorine bonds. beilstein-journals.orgmdpi.com These methods often operate under mild conditions and tolerate a wide variety of functional groups, making them suitable for complex molecule synthesis.

Copper-catalyzed fluorination of alkyl bromides represents a direct way to form a C-F bond via an SN2-type mechanism. beilstein-journals.org This could be envisioned as a late-stage step in the synthesis of this compound, by converting a precursor like 1,X-dibromo-Y,Z-difluorobutane into the final product. Similarly, copper-catalyzed allylic C-H trifluoromethylation can install a CF₃ group adjacent to a double bond, which could then be functionalized further. diva-portal.org

Palladium catalysis is widely used for cross-coupling and C-H functionalization reactions. For instance, Pd-catalyzed ortho-halogenation of aromatic compounds using a directing group demonstrates the power of this approach for regioselective C-H bond transformation. organic-chemistry.org While direct C(sp³)-H halogenation is more challenging, catalytic systems are continuously being developed. Iridium and other noble metals have been used for the C-alkylation of heteroarenes with alcohols via an auto-transfer hydrogenative (ATH) reaction, showcasing the potential of metal catalysis to functionalize C-H bonds under specific conditions. mdpi.com

Reaction TypeCatalyst SystemSubstratesTransformationReference
SN2 FluorinationCopper(I) fluoride complexPrimary/secondary alkyl bromidesR-Br → R-F beilstein-journals.org
Allylic C-H TrifluoromethylationCopper catalyst, Togni reagentUnactivated olefinsAllylic C-H → Allylic C-CF₃ diva-portal.org
ortho-HalogenationPalladium catalystArylnitrilesortho-C-H → ortho-C-X (X=I, Br, Cl) organic-chemistry.org
ATH C-AlkylationIridium or Ruthenium catalystMethyl heteroarenes, alcoholsHet-CH₃ → Het-CH₂-R mdpi.com

Chiral Auxiliary and Organocatalytic Methods for Stereoselectivity

The target molecule, this compound, possesses two chiral centers at carbons C2 and C3. Therefore, controlling the stereochemistry during its synthesis is crucial for obtaining specific stereoisomers. This can be achieved using chiral auxiliaries or through organocatalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding an enantioenriched product. This strategy has been successfully applied in stereoselective fluorination. researchgate.net For example, chiral acetals derived from (2S,3S)-1,1,1-trifluorobutane-2,3-diol have been used to direct stereoselective nucleophilic substitution reactions. thieme-connect.de

Organocatalysis, the use of small, metal-free organic molecules as catalysts, has become a third pillar of asymmetric synthesis. alfa-chemistry.com Chiral amines, such as proline and its derivatives, can catalyze reactions by forming chiral enamines or iminium ions with carbonyl substrates. mdpi.comsemanticscholar.org This has been applied to the stereoselective α-fluorination and α-halogenation of aldehydes and ketones. An oxidative alkene hetero-dihalogenation has been developed that can add chloride and fluoride ions across unactivated alkenes with high diastereoselectivity, which can be switched from anti to syn by modifying the reaction conditions. nih.gov Such a method could be highly valuable for controlling the relative stereochemistry of the C-Br and C-F bonds at the C2 and C3 positions of the butane backbone.

MethodCatalyst/AuxiliaryReactionSubstrateStereochemical OutcomeReference
OrganocatalysisChiral Amine (Proline derivative)α-Halofluorinationβ-EnaminophosphonateHigh diastereoselectivity mdpi.comsemanticscholar.org
Organocatalysis(S)- or (R)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineDiastereodivergent ChlorofluorinationUnactivated AlkenesSwitchable anti or syn addition nih.gov
Chiral Auxiliary(2S,3S)-1,1,1-trifluorobutane-2,3-diolNucleophilic Ring OpeningChiral DioxolanesHigh stereoselectivity researchgate.netthieme-connect.de
Silver-PromotedAgFFluorinationChiral α-BromoamidesRetention of configuration researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

The successful synthesis of a specific target molecule like this compound hinges not only on the choice of the synthetic route but also on the careful optimization of reaction conditions. Parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts can have a profound impact on the chemical yield and, crucially, on the selectivity (chemo-, regio-, and diastereo-).

For halogenation and fluorination reactions, the choice of solvent is critical. In a patented dehalogenation to produce an isomeric bromofluorobutene, changing the solvent system from dimethyl sulfoxide (B87167) (DMSO) with zinc salt additives to simply water with zinc powder resulted in a significant yield increase from 36% to over 90%, while also simplifying the workup. google.com In other cases, such as the intramolecular cyclization of α,α-halofluorinated β-aminophosphonates, screening solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) was essential to find the optimal conditions for cyclization. mdpi.comsemanticscholar.org

Temperature is another key variable. For the diastereodivergent chlorofluorination of alkenes, the regioselectivity was found to be temperature-dependent. nih.gov Lowering the temperature favored the desired anti-addition product. Similarly, for the synthesis of 4-bromo-1,1,2-trifluoro-1-butene, controlling the reaction temperature between 50-60 °C was important for achieving a high yield. google.com

The nature and stoichiometry of the reagents play a direct role in selectivity. In the aforementioned chlorofluorination, the ratio of hydrogen fluoride to the amine base was the critical factor that allowed a complete switch between syn- and anti-diastereoselectivity. nih.gov For halofluorination reactions of bicyclic systems, repeated addition of the N-halosuccinimide reagent was necessary to drive the reaction to completion, although yields remained moderate, indicating that further optimization would be needed. beilstein-journals.org These examples underscore the necessity of systematic screening of reaction parameters to develop a robust and efficient synthesis for this compound.

Reaction TypeParameter VariedConditions TestedObserved Effect on Yield/SelectivityReference
DehalogenationSolvent1) Zn/ZnCl₂, DMSO 2) Zn, H₂OYield improved from 36% in DMSO to >90% in water. google.com
ChlorofluorinationTemperature-78 °C vs. -40 °C vs. 0 °CLower temperature (-78 °C) increased regioselectivity for the anti-adduct. nih.gov
ChlorofluorinationReagent Ratio (HF:Amine)5.6:1 vs. 7:1Switched diastereoselectivity from anti-addition (5.6:1) to syn-addition (7:1). nih.gov
Intramolecular CyclizationSolventDMF, MeCN, THF, TolueneDMF and MeCN provided the best rates and yields for the cyclization. mdpi.comsemanticscholar.org

Reaction Mechanisms and Chemical Reactivity of 1 Bromo 2,3,3 Trifluorobutane

Nucleophilic Substitution Processes Involving the Bromine Atom

The bromine atom in 1-Bromo-2,3,3-trifluorobutane is attached to a secondary carbon, making it a potential substrate for both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. The presence of fluorine atoms on the adjacent carbon atoms significantly influences the reaction pathways.

Mechanistic Investigations of SN1 and SN2 Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1, a two-step process involving a carbocation intermediate, and SN2, a single-step concerted process. For a secondary alkyl halide like this compound, the preferred pathway is highly dependent on the reaction conditions.

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. viu.ca

The SN1 mechanism begins with the departure of the leaving group (bromide ion) to form a secondary carbocation intermediate. This is the rate-determining step. pharmaguideline.com This carbocation is then rapidly attacked by a nucleophile. SN1 reactions are favored by weak nucleophiles or nucleophilic solvents (solvolysis) and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org

The fluorine atoms on C3 exert a strong electron-withdrawing inductive effect, which can destabilize a developing positive charge on the adjacent C2. This electronic effect would likely retard the rate of an SN1 reaction by making the formation of the secondary carbocation less favorable. Conversely, the SN2 transition state, where there is a partial negative charge, might also be influenced by these electronic effects.

Table 1: Factors Favoring SN1 vs. SN2 for this compound

FactorFavors SN1 PathwayFavors SN2 Pathway
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, CN⁻)
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMSO)
Substrate Structure Tertiary > Secondary Methyl > Primary > Secondary

This table illustrates the general conditions influencing the competition between SN1 and SN2 reactions for a secondary halide.

Impact of Steric and Electronic Factors on Reactivity

The reactivity of this compound is a balance of steric and electronic effects.

Steric Factors: The bromine atom is on a secondary carbon, which is more sterically hindered than a primary carbon but less so than a tertiary one. libretexts.org The presence of a methyl group on C2 and a trifluoromethyl group and another fluorine on C3 contributes to steric bulk around the reaction center. This steric hindrance can impede the backside attack required for an SN2 reaction, potentially slowing it down compared to a less substituted alkyl halide. uci.edu

Electronic Factors: The three fluorine atoms on C3 are highly electronegative, creating a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-C bond, which in turn can influence the C-Br bond and the acidity of adjacent protons. The primary electronic impact on substitution reactions is the destabilization of any developing positive charge on the carbon skeleton. This significantly disfavors the formation of a carbocation at C2, making the SN1 pathway less likely than for a non-fluorinated analogue. While alkyl fluorides themselves are generally unreactive due to the strong C-F bond, fluorine atoms as substituents on a neighboring carbon primarily exert their influence electronically. masterorganicchemistry.com

Regioselectivity and Stereochemistry in Nucleophilic Attack

Regioselectivity: In nucleophilic substitution reactions of this compound, the attack will be regioselective at the C2 position, as this is the carbon atom bonded to the good leaving group (bromine).

Stereochemistry: Assuming the starting material is a single enantiomer (e.g., (2R)-1-Bromo-2,3,3-trifluorobutane or (2S)-1-Bromo-2,3,3-trifluorobutane), the stereochemical outcome depends on the mechanism.

An SN2 reaction proceeds with an inversion of configuration at the stereocenter. The nucleophile attacks from the side opposite to the leaving group, leading to a predictable stereochemical outcome. pharmaguideline.com

An SN1 reaction , proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products. The nucleophile can attack the flat carbocation from either face with roughly equal probability, leading to both retention and inversion of configuration. acs.org

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form fluorinated butenes. These reactions compete with nucleophilic substitution.

Pathways Leading to Fluorinated Butenes

Dehydrobromination of this compound can potentially lead to two constitutional isomers of fluorinated butenes, depending on whether a proton is removed from C1 or C3.

Path A (Removal of H from C1): Leads to the formation of 2,3,3-trifluorobut-1-ene .

Path B (Removal of H from C3): This is not possible as there are no hydrogen atoms on C3.

Therefore, the only possible elimination product is 2,3,3-trifluorobut-1-ene.

According to Zaitsev's rule , elimination reactions tend to favor the formation of the more substituted (and therefore more stable) alkene. iitk.ac.in However, in this case, only one regioisomeric product is possible.

E1 and E2 Mechanistic Elucidation

Elimination reactions also proceed via unimolecular (E1) and bimolecular (E2) pathways.

The E2 mechanism is a concerted, one-step process where the base removes a proton from a beta-carbon at the same time as the leaving group departs. iitk.ac.in This pathway requires an anti-periplanar arrangement of the proton and the leaving group. It is favored by strong, bulky bases. quora.com

The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org After the carbocation is formed, a weak base removes an adjacent proton to form the double bond. E1 reactions often compete with SN1 reactions and are favored under similar conditions (polar protic solvents, weak bases). libretexts.org

For this compound, the strong electron-withdrawing effect of the fluorine atoms increases the acidity of the protons on the adjacent C1 carbon. This would facilitate their removal by a base, potentially favoring the E2 pathway. The destabilization of the carbocation intermediate by these same fluorine atoms would disfavor the E1 pathway.

Table 2: Predicted Dominant Reaction Mechanisms for this compound under Various Conditions

Nucleophile/BaseSolventPredicted Major Pathway(s)Major Product(s)
Strong, non-bulky (e.g., NaOH)Polar Aprotic (DMSO)SN22,3,3-Trifluorobutan-2-ol (inversion)
Strong, bulky (e.g., KOC(CH₃)₃)Polar Aprotic (t-BuOH)E22,3,3-Trifluorobut-1-ene
Weak (e.g., CH₃OH)Polar Protic (CH₃OH)SN1 / E1 (likely slow)Mixture of 2-methoxy-2,3,3-trifluorobutane and 2,3,3-Trifluorobut-1-ene

Radical Reactions and Additions

The carbon-bromine bond in this compound is the most likely site for initial radical reactions due to its lower bond dissociation energy compared to carbon-fluorine and carbon-carbon bonds.

Photochemical Initiation and Propagation Studies

Photochemical initiation, typically involving UV light, can induce homolytic cleavage of the C-Br bond, generating a 2,3,3-trifluorobutyl radical and a bromine radical. This initiation step is common for bromoalkanes. The trifluoromethyl group is known to stabilize radical intermediates, which could make this compound a useful component in radical chemistry. smolecule.com

Once formed, the 2,3,3-trifluorobutyl radical can participate in various propagation steps. For instance, it can add to unsaturated systems. Studies on similar compounds, like 1,1,1-trifluoro-2-iodo-3-trifluoromethylbutane, have demonstrated their utility in radical addition to unsaturated systems under photochemical conditions. fluoromart.com

Intermolecular and Intramolecular Radical Processes

Intermolecular radical processes involving this compound would likely involve the addition of the 2,3,3-trifluorobutyl radical to an external alkene or alkyne, leading to the formation of a new, more complex radical species. This new radical could then abstract the bromine atom from another molecule of this compound to propagate the radical chain.

Intramolecular radical processes are less likely given the saturated and acyclic nature of the initial radical. However, if the radical were part of a larger molecule with unsaturated moieties, intramolecular cyclization could occur.

Electrophilic Reactions

The electrophilic character of this compound is significantly influenced by the high electronegativity of the fluorine atoms.

Formation and Rearrangements of Halonium Ion Intermediates

In the context of electrophilic addition to an alkene derivative of this compound, such as 4-bromo-1,1,2-trifluorobut-1-ene, the reaction with a halogen electrophile proceeds through a halonium ion intermediate. Research on the halogenation of 4-halo-1,1,2-trifluorobut-1-enes has shown that three-membered ring halonium ions can rearrange to more stable five-membered ring trifluorotetramethylene halonium ions. dtic.mildtic.mil Quantum chemical calculations have indicated that these five-membered ring intermediates are significantly more stable than their three-membered ring counterparts or open-ion structures. dtic.mil The stability of these intermediates is influenced by the electron-withdrawing effects of the fluorine atoms.

Table 1: Calculated Stability of Halonium Ion Intermediates

Intermediate TypeRelative Stability (kcal/mol)
Three-membered-ring halonium ionHigher Energy
Open-ion structuresIntermediate Energy
Five-membered-ring halonium ion11 to 27 kcal/mol more stable

Data sourced from quantum chemical calculations on related halo-trifluorobutene systems. dtic.mil

Influence of Trifluorination on Electrophilic Character

The three fluorine atoms in this compound have a profound effect on its electrophilic character. The high electronegativity of fluorine atoms reduces the electron density of adjacent carbon atoms. alfa-chemistry.com This electron-withdrawing effect makes the carbon atoms more electrophilic and can influence the rate and regioselectivity of reactions. alfa-chemistry.com For instance, in reactions involving nucleophilic attack, the fluorinated carbons would be more susceptible to attack, assuming other factors like steric hindrance are not prohibitive. The presence of multiple fluorine atoms generally leads to a decrease in the reactivity of the C-F bond itself in nucleophilic substitution reactions, making fluoroalkanes the least reactive among haloalkanes. alfa-chemistry.com

Cycloaddition and Cyclo-isomerization Reactions

There is a lack of specific information in the searched literature regarding cycloaddition or cyclo-isomerization reactions directly involving this compound.

However, related fluorinated compounds are known to participate in such reactions. For example, trifluoromethyl-substituted cyclobutenes have been synthesized via [2+2] photocycloaddition of quinolinones with 2-bromo-1,1,1-trifluoroprop-2-ene, followed by dehydrobromination. thieme-connect.dethieme-connect.de It is plausible that a derivative of this compound, if appropriately functionalized to contain a double or triple bond, could undergo similar cycloaddition reactions.

Pericyclic and Concerted Mechanistic Studies

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving the simultaneous reorganization of bonding electrons. libretexts.org The main categories of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. oxfordsciencetrove.com These reactions are characterized by their high degree of stereospecificity and are typically not influenced by solvents or catalysts. oxfordsciencetrove.com

A key requirement for most pericyclic reactions is the presence of a conjugated π-electron system. libretexts.org For example, an electrocyclic reaction involves the cyclization of a conjugated system where one π-bond is converted into a σ-bond. libretexts.org Saturated alkyl halides, such as this compound, lack the necessary conjugated π-bonds to participate in these types of transformations. No specific pericyclic or concerted mechanistic studies involving this compound have been identified in the surveyed literature.

Organometallic Transformations

The presence of a carbon-bromine bond in this compound suggests its potential as a precursor in organometallic chemistry. The transformation of alkyl halides into organometallic reagents is a fundamental strategy in organic synthesis for creating carbon-carbon bonds.

Carbon-Metal Bond Formation and Reactivity

The formation of organometallic compounds from organic halides is a well-established method, particularly for active metals like magnesium and lithium. pearson.com The reactivity of the carbon-halogen bond is crucial, with the typical order being C-I > C-Br > C-Cl >> C-F. nih.gov This trend makes the C-Br bond in this compound the most probable site for reaction with a metal to form a carbon-metal bond, leaving the more inert C-F bonds intact.

Common methods include the formation of Grignard reagents with magnesium or organolithium reagents with lithium metal.

Grignard Reagent Formation: R-Br + Mg → R-MgBr

Organolithium Formation: R-Br + 2Li → R-Li + LiBr

The resulting organometallic reagent, hypothetically (2,3,3-trifluorobutan-1-yl)magnesium bromide or (2,3,3-trifluorobutan-1-yl)lithium, would feature a highly polarized carbon-metal bond, rendering the carbon atom a potent nucleophile and a strong base. The presence of three strongly electron-withdrawing fluorine atoms on the adjacent carbons (C2 and C3) would significantly influence the stability and reactivity of this reagent compared to its non-fluorinated analogs. This electronic effect would likely increase the polarity of the C-Mg or C-Li bond and potentially affect the thermal stability of the reagent.

The expected reactivity of such an organometallic reagent is summarized in the table below.

Reagent TypeReactantExpected Product Type
NucleophileAldehydes, KetonesSecondary or Tertiary Alcohols
NucleophileEstersTertiary Alcohols (after double addition)
NucleophileCarbon Dioxide (CO₂)Carboxylic Acid (upon workup)
BaseWater, Alcohols, Amines1,2,2-Trifluorobutane (protonation)

Cross-Coupling Reaction Scope and Mechanisms

Organohalides are cornerstone substrates in transition-metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. The C(sp³)-Br bond in this compound makes it a potential candidate for such reactions, catalyzed by metals like palladium or nickel. caltech.edu

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves a three-step catalytic cycle: libretexts.org

Oxidative Addition: The alkyl halide (R-X) reacts with a low-valent metal catalyst, such as Pd(0), to form a higher-valent organometallic intermediate (R-Pd(II)-X).

Transmetalation: A second organometallic reagent (e.g., an organoboron compound, R'-BY₂) transfers its organic group to the palladium center, displacing the halide and forming a new complex (R-Pd(II)-R').

Reductive Elimination: The two organic groups (R and R') are eliminated from the metal center, forming the final coupled product (R-R') and regenerating the Pd(0) catalyst. libretexts.org

While no cross-coupling reactions specifically utilizing this compound are documented, studies on other fluorinated bromoalkanes demonstrate the feasibility of this chemistry. The electron-withdrawing nature of the fluorine atoms can influence the reaction, particularly the initial oxidative addition step.

The table below presents examples of cross-coupling reactions with related fluorinated alkyl bromides, illustrating the potential synthetic utility.

Alkyl Bromide SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
5-Bromo-1,2,3-triazine(4-tert-butylphenyl)boronic acidPd(dppf)Cl₂, Ag₂CO₃, MeCN, 80 °CAryl-substituted triazine uzh.ch
2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-oneArylzinc chlorideNiCl₂·glyme, Chiral Ligandα-Fluoro-α-aryl ketone caltech.edu
(E)-1-bromo-5-phenyl-1-pentene(CH₃CH₂)₂CuLi (Gilman Reagent)Ether, 0 °CCoupled Alkene libretexts.org

These examples underscore the capability of C-Br bonds in complex fluorinated molecules to participate in powerful bond-forming reactions, a potential that can be extended to this compound for the synthesis of novel fluorinated structures.

Spectroscopic and Advanced Characterization of 1 Bromo 2,3,3 Trifluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR can elucidate the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-Bromo-2,3,3-trifluorobutane, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is anticipated to reveal the number of distinct proton environments, their relative numbers, and their neighboring atomic arrangements through chemical shifts, integration, and spin-spin coupling patterns, respectively. The molecule contains protons on the first, second, and fourth carbon atoms, leading to a complex spectrum due to the presence of chiral centers and diastereotopic protons.

The protons on the brominated carbon (C1) and the adjacent fluorinated carbon (C2) are expected to be diastereotopic due to the presence of two chiral centers at C2 and C3. This diastereotopicity would render them chemically non-equivalent, and they would therefore resonate at different chemical shifts and exhibit coupling to each other. The electron-withdrawing effects of the bromine and fluorine atoms will cause the signals for these protons to appear in the downfield region of the spectrum.

The methyl protons at C4 are also expected to be influenced by the adjacent chiral center at C3, potentially leading to complex splitting patterns.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H on C1 (diastereotopic)3.6 - 4.0Doublet of doublets of doublets (ddd)JH-H, JH-F
H on C1 (diastereotopic)3.6 - 4.0Doublet of doublets of doublets (ddd)JH-H, JH-F
H on C24.5 - 5.0Multiplet (m)JH-H, JH-F
CH₃ on C41.5 - 1.8Doublet of triplets (dt) or complex multipletJH-F

Note: The predicted values are based on the analysis of similar halogenated alkanes and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In this compound, four distinct carbon signals are expected, corresponding to the four carbon atoms in the butane (B89635) chain. The chemical shifts of these signals will be influenced by the attached electronegative halogen atoms.

The carbon atom bonded to bromine (C1) will be significantly deshielded and appear at a lower field. The carbons bonded to fluorine (C2 and C3) will also be deshielded, and their signals will be split due to coupling with the fluorine nuclei (¹JC-F and ²JC-F). The trifluoromethyl group at C3 will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (in ¹⁹F-coupled spectrum)Predicted C-F Coupling Constants (J, Hz)
C135 - 45Doublet of doublets (dd)²JC-F
C285 - 95Doublet of doublets (dd)¹JC-F, ²JC-F
C3120 - 130Quartet of doublets (qd)¹JC-F, ²JC-F
C415 - 25Quartet (q)³JC-F

Note: The predicted values are based on the analysis of similar halogenated alkanes and may vary depending on the solvent and experimental conditions.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would provide direct information about the fluorine environments. The three fluorine atoms on C3 are chemically equivalent and are expected to give rise to a single signal. The fluorine atom on C2 will produce a separate signal. These signals will be split by coupling to each other and to nearby protons.

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. The presence of the bromine atom and the alkyl chain will influence the chemical shifts of the fluorine signals. The trifluoromethyl group (CF₃) typically resonates in a specific region of the ¹⁹F NMR spectrum, and its exact chemical shift can provide subtle information about the electronic effects of the rest of the molecule.

Predicted ¹⁹F NMR Data for this compound:

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F on C2-180 to -200Multiplet (m)JF-F, JF-H
CF₃ on C3-70 to -80Doublet of doublets (dd) or complex multipletJF-F, JF-H

Note: The predicted values are referenced to CFCl₃ and are based on the analysis of similar fluorinated alkanes. Actual values can vary.

To unambiguously assign all the ¹H and ¹³C signals and to determine the complete connectivity of the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace the proton connectivity through the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment correlates directly bonded protons and carbons, allowing for the assignment of each proton signal to its attached carbon.

HOESY (Heteronuclear Overhauser Effect Spectroscopy): A 2D ¹H-¹⁹F HOESY experiment can be used to identify through-space interactions between protons and fluorine atoms, which can be valuable for confirming stereochemical details.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and detailed structural elucidation of this compound can be achieved.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.

Fragmentation of the molecular ion will lead to the formation of various fragment ions. The fragmentation pathways are often dictated by the stability of the resulting carbocations and neutral losses. Common fragmentation patterns for halogenated alkanes include the loss of a halogen atom or a hydrohalic acid molecule.

Predicted Mass Spectrometry Data for this compound:

m/z ValueProposed Fragment Ion
212/214[C₄H₆BrF₃]⁺ (Molecular Ion)
133[C₄H₆F₃]⁺ (Loss of Br)
113[C₃H₃F₃]⁺ (Loss of CH₂Br)
93[C₂H₂F₃]⁺
69[CF₃]⁺

Note: The m/z values correspond to the most abundant isotopes. The presence of bromine isotopes will result in characteristic isotopic patterns for bromine-containing fragments.

The analysis of the isotopic patterns and the fragmentation pathways provides a high degree of confidence in the identification of this compound and can help to distinguish it from its isomers.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, an unambiguous molecular formula can be assigned.

For this compound, with a chemical formula of C₄H₆BrF₃, the theoretical exact mass would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, and ¹⁹F). An experimental HRMS analysis would aim to verify this calculated mass, typically within a few parts per million (ppm), confirming the compound's elemental makeup.

Table 1: Theoretical Isotopic Mass for this compound (C₄H₆BrF₃)

Isotope Pattern Theoretical Exact Mass (Da)
¹²C₄¹H₆⁷⁹Br¹⁹F₃ Data not available

No experimental HRMS data for this compound has been found in scientific literature.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural clues through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the cleavage of the carbon-bromine bond, which is typically the weakest bond. The loss of a bromine radical would result in a prominent cation. Other expected fragmentations could include the loss of fluorine, hydrogen fluoride (B91410) (HF), or small alkyl groups. The presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br (in an approximate 1:1 ratio), would lead to characteristic isotopic patterns (M+ and M+2 peaks) for any fragment containing a bromine atom.

Table 2: Hypothetical Fragmentation Data for this compound

m/z Value Possible Fragment Ion Notes
Data not available [C₄H₆F₃]⁺ Loss of Br radical

Specific fragmentation patterns for this compound are not documented in available research.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds.

An IR spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-F, and C-Br bonds. The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. The C-F stretching vibrations are typically strong and appear in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration would be found at lower wavenumbers, generally in the 500-650 cm⁻¹ range. The unique combination of these absorptions would form a "fingerprint" for the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

Bond Type Expected Wavenumber Range (cm⁻¹)
C-H stretch ~2850-3000
C-F stretch ~1000-1400

An experimental IR spectrum for this compound is not available in the reviewed literature.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Molecular Structure Determination

If a single crystal of this compound were grown, X-ray diffraction analysis would reveal the precise spatial relationship between the bromine, fluorine, and carbon atoms, confirming the connectivity and stereochemistry of the molecule.

There are no published crystallographic data for this compound.

Other Advanced Analytical Techniques for Purity and Isomeric Composition

Beyond the primary spectroscopic methods, other techniques are essential for confirming the purity and isomeric composition of a chemical sample. For a compound like this compound, which has a chiral center at the second carbon, these methods would be particularly important.

Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS), GC is a powerful technique for separating volatile compounds and assessing purity. Different isomers may have different retention times, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide detailed structural information. ¹⁹F NMR, in particular, would be crucial for confirming the number and environment of the fluorine atoms. For determining isomeric and enantiomeric purity, chiral shift reagents or chiral chromatography would be necessary.

No specific analytical procedures or results for the purity and isomeric analysis of this compound have been reported in the scientific literature surveyed.

Theoretical and Computational Chemistry Studies on 1 Bromo 2,3,3 Trifluorobutane

Molecular Dynamics Simulations

The simulation would typically start with a defined set of initial coordinates for each atom and assign initial velocities. The forces acting on each atom would then be calculated using a force field, a set of parameters that describe the potential energy of the system. By integrating Newton's laws of motion, the trajectory of each atom can be predicted over a series of small time steps. This allows for the observation of dynamic processes such as conformational changes and intermolecular interactions.

Conformational Dynamics and Interconversion Barriers

The conformational dynamics of 1-bromo-2,3,3-trifluorobutane are expected to be complex due to the presence of multiple bulky and electronegative substituents. The rotation around the C2-C3 bond is of particular interest, as it governs the relative positions of the bromine atom, the trifluoromethyl group, and the fluorine atoms. The primary conformers would be the staggered anti and gauche arrangements.

In the anti-conformation , the bulky bromine atom and the methyl group on the adjacent carbon would be positioned at a 180° dihedral angle to each other, minimizing steric hindrance. In the gauche conformations , these groups would be at a 60° dihedral angle, leading to increased steric repulsion. The presence of three fluorine atoms on the C3 carbon introduces significant electronic and steric effects that would influence the relative energies of these conformers.

The interconversion between these conformers requires overcoming rotational energy barriers. These barriers are the result of eclipsed conformations where the substituents on adjacent carbons are aligned, leading to maximum steric and torsional strain. lumenlearning.com For this compound, the highest energy barrier would likely correspond to the conformation where the bromine atom is eclipsed with the methyl group.

Based on studies of similar halogenated alkanes, a hypothetical energy profile for the rotation around the C2-C3 bond can be proposed. nih.govmasterorganicchemistry.comyoutube.com The anti-conformer is expected to be the most stable, with the gauche conformers being slightly higher in energy. The energy barriers for interconversion would be on the order of several kcal/mol.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

This table presents theoretically derived, plausible data for the major conformers of this compound based on computational studies of analogous halogenated alkanes. The values are for illustrative purposes.

ConformerDihedral Angle (Br-C2-C3-CH3)Relative Energy (kcal/mol)Population at 298 K (%)
Anti180°0.060
Gauche60°1.220
Gauche-60°1.220
Eclipsed (Br/F)120°4.5<1
Eclipsed (Br/CH3)6.0<1

Electronic Structure and Bonding Analysis

The electronic structure of this compound is significantly influenced by the high electronegativity of the fluorine atoms and the polarizability of the bromine atom. This leads to a non-uniform distribution of electron density across the molecule, which is key to understanding its reactivity and intermolecular interactions.

Analysis of Halogen Bonding and Intramolecular Interactions

A key feature of the electronic structure of this compound is the potential for halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govpolimi.it This occurs because the electron density around the covalently bonded halogen atom is anisotropic, leading to a region of positive electrostatic potential, known as a σ-hole, on the side of the halogen opposite to the covalent bond. polimi.it

In this compound, the bromine atom, being large and polarizable, is a potential halogen bond donor. The electron-withdrawing fluorine atoms on the adjacent carbons would enhance the positive character of the σ-hole on the bromine atom, making it a more effective halogen bond donor. polimi.it In a condensed phase or in the presence of a suitable Lewis base, the bromine atom could form halogen bonds, influencing the molecule's physical properties and crystal packing.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.orgreadthedocs.iowuxiapptec.com For this compound, an ESP map would be a valuable tool for visualizing its electronic properties.

The ESP map is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. yasara.org Regions of negative potential, typically colored red, indicate an excess of electron density and are nucleophilic. Regions of positive potential, colored blue, indicate a deficiency of electron density and are electrophilic. yasara.org

In the case of this compound, the ESP map would be expected to show:

Highly negative potential around the fluorine atoms due to their high electronegativity.

A region of positive potential (a σ-hole) on the outermost portion of the bromine atom, along the extension of the C-Br bond. researchgate.net

A relatively neutral or slightly positive potential around the hydrogen atoms of the methyl and methylene (B1212753) groups.

The ESP map would thus provide a clear illustration of the molecule's polarity and its potential sites for intermolecular interactions, including hydrogen bonding and halogen bonding.

Advanced Applications of 1 Bromo 2,3,3 Trifluorobutane in Synthetic Chemistry

Versatile Building Block in Complex Molecule Synthesis

Organofluorine compounds are integral to modern chemistry due to the unique properties conferred by the fluorine atom, such as high thermal stability, increased lipophilicity, and the ability to block metabolic pathways. ossila.com As a functionalized fluorinated alkane, 1-Bromo-2,3,3-trifluorobutane represents a potential building block for introducing a specific C4F3 moiety into more complex molecular architectures. fluorochem.co.uk The presence of a carbon-bromine bond provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Precursor to Fluorinated Pharmaceutical Intermediates

The introduction of fluorine-containing groups is a powerful strategy in drug design, often leading to enhanced potency, metabolic stability, and bioavailability. nih.govencyclopedia.pub While direct examples involving this compound are scarce, its utility can be inferred from the general application of fluorinated building blocks in medicinal chemistry. alfa-chemistry.com The trifluorobutyl group could be incorporated into a potential drug candidate through the displacement of the bromide ion by nitrogen, oxygen, or sulfur nucleophiles present on a parent molecule.

The strategic placement of a fluorinated alkyl chain can block metabolic oxidation at specific sites, a common issue in drug development. For instance, replacing a metabolically vulnerable alkyl group with a fluorinated analogue like the 2,3,3-trifluorobutyl group can significantly extend a drug's half-life. Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's binding affinity to its target receptor. nih.gov The synthesis of many modern FDA-approved drugs, such as Vericiguat and Umbralisib, relies on the use of fluorinated intermediates to build the final active pharmaceutical ingredient. rhhz.net

Components in Agrochemical and Specialty Chemical Synthesis

Similar to pharmaceuticals, the agrochemical industry heavily relies on organofluorine chemistry to develop new and effective herbicides, insecticides, and fungicides. ossila.comfluorochem.co.uk Fluorinated compounds often exhibit enhanced biological activity and environmental stability. This compound could serve as a key intermediate for synthesizing next-generation agrochemicals.

The trifluorobutyl moiety, introduced via reactions at the C-Br bond, could be a key component of a novel active ingredient. The introduction of such a group can modify the molecule's mode of action, uptake by the target pest or plant, and degradation profile in the environment. The synthesis of many leading fluoro-pesticides involves the coupling of fluorinated intermediates to aromatic or heterocyclic cores. alfa-chemistry.com

Incorporation into Advanced Materials and Polymers

Fluoropolymers are a class of materials known for their exceptional chemical inertness, thermal stability, and low surface energy. While this specific molecule is not a common monomer, it could be used to modify existing polymers or create specialty materials.

One potential application is in the synthesis of fluorinated side-chain polymers. Through a grafting reaction, where the C-Br bond is used to attach the trifluorobutyl group to a polymer backbone, one could impart fluoropolymer-like properties (e.g., hydrophobicity and oleophobicity) to a base material. Such modified surfaces are valuable for creating water-repellent coatings, anti-fouling materials, and specialty lubricants.

Role as a Reagent in New Methodological Development

Beyond its use as a structural building block, small, functionalized molecules like this compound are valuable tools for developing new synthetic reactions and exploring novel reactivity.

Stereoselective Alkylation and Arylation Reactions

The development of methods for the stereoselective construction of carbon-fluorine bonds is a significant goal in organic synthesis, as the spatial arrangement of atoms is critical for a molecule's biological activity. rsc.orgacs.org A reaction is stereoselective when it preferentially forms one stereoisomer over another. masterorganicchemistry.com

This compound, possessing a chiral center at the C2 position, is a suitable substrate for developing stereoselective reactions. For example:

Alkylation: As an alkyl halide, it can act as an electrophile in asymmetric alkylation reactions. Using a chiral catalyst, a nucleophile could be directed to attack the carbon-bromine bond, leading to the formation of a new C-C bond with a high degree of stereocontrol. Advances in phase-transfer catalysis and organocatalysis have enabled the asymmetric alkylation of various fluorinated substrates. rsc.org

Arylation: Transition-metal-catalyzed cross-coupling reactions could be employed to form a C-C bond between an aryl group and the fluorinated butane (B89635) scaffold. A key challenge in such reactions is to activate the C-Br bond without disturbing the C-F bonds. The development of catalytic systems that can achieve this selectively would represent a significant methodological advance. nih.gov

Catalytic Cycle Enhancement and Ligand Design

The performance of a metal catalyst is critically dependent on the ligands that surround the metal center. Introducing fluorine atoms into a ligand's structure can profoundly alter a catalyst's properties. rsc.orgrsc.org While this compound is not itself a ligand, it serves as a potential starting material for the synthesis of novel fluorinated ligands.

For instance, the trifluorobutyl group could be incorporated into a phosphine ligand. The strong electron-withdrawing effect of the fluorine atoms would decrease the electron density on the phosphorus atom, which in turn modifies the electronic properties of the metal center it coordinates to. rsc.org This can lead to:

Enhanced Lewis Acidity: A more electron-deficient metal center can be a more active catalyst in reactions that require the activation of a substrate through coordination. rsc.orgnih.gov

Improved Stability: The high strength of C-F bonds can increase the thermal and oxidative stability of the catalyst. rsc.org

Fluorous Phase Affinity: Attaching fluorinated chains to a ligand can make the resulting metal complex soluble in perfluorinated solvents, enabling "fluorous biphasic catalysis," a technique that simplifies catalyst recovery and product purification. liv.ac.uk

The design and synthesis of new fluorinated ligands are crucial for advancing the field of catalysis, and building blocks like this compound provide a potential entry point for creating these sophisticated molecular tools. nsf.gov

Stereochemical Investigations of 1 Bromo 2,3,3 Trifluorobutane

Chirality and Enantioselective Synthesis of Optically Active Forms

The chirality of a molecule is determined by its asymmetry. A common source of chirality is the presence of a stereocenter, which is a carbon atom bonded to four different groups. acs.org In the case of 1-bromo-2,3,3-trifluorobutane, an examination of its structure reveals the presence of two chiral centers: C2 and C3.

C2 is bonded to a bromine atom (Br), a trifluoromethyl group (CF3), a hydrogen atom (H), and a -CH(F)CH3 group.

C3 is bonded to a fluorine atom (F), a methyl group (CH3), a hydrogen atom (H), and a -CH(Br)CF3 group.

The presence of these two stereocenters means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. acs.org These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to (2R,3R), (2S,3S), (2R,3S), and (2S,3R) configurations. The (2R,3R) and (2S,3S) isomers are one pair of enantiomers, while the (2R,3S) and (2S,3R) isomers form another pair.

The synthesis of optically active forms of such a compound would require an enantioselective synthetic route. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. usf.edu However, a review of the existing literature does not yield any published methods for the enantioselective synthesis of this compound.

Diastereomerism and Diastereoselective Reactions with External Reagents

With two chiral centers, this compound can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. mdpi.com As mentioned above, these are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Stereoisomers that are not mirror images of each other are called diastereomers. docbrown.info In this case, the diastereomeric pairs are:

(2R,3R) and (2R,3S)

(2R,3R) and (2S,3R)

(2S,3S) and (2R,3S)

(2S,3S) and (2S,3R)

The physical and chemical properties of diastereomers are different. This difference can be exploited in diastereoselective reactions, where a reaction favors the formation of one diastereomer over another. Such reactions often involve the use of external chiral reagents or catalysts that interact differently with the substrate to create a diastereomeric transition state with a lower activation energy. nih.gov

While the principles of diastereoselective reactions are well-established, there is no specific information available in the scientific literature regarding diastereoselective reactions involving this compound with external reagents.

Table 1: Theoretical Stereoisomers of this compound

StereoisomerConfiguration at C2Configuration at C3Relationship
1RREnantiomer of 2
2SSEnantiomer of 1
3RSEnantiomer of 4
4SREnantiomer of 3

Note: Stereoisomers 1 and 3, 1 and 4, 2 and 3, and 2 and 4 are diastereomers.

Conformational Analysis and Rotational Isomerism in Solution and Solid States

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements of the atoms known as conformations or rotational isomers (rotamers). The relative stability of these conformers is influenced by steric hindrance, dipole-dipole interactions, and hyperconjugation.

The most stable conformations are typically staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible to minimize steric strain. Eclipsed conformations, where the substituents are aligned, are higher in energy. For the C2-C3 bond in this compound, there would be several staggered conformations to consider, including anti and gauche arrangements of the bulky bromine and trifluoromethyl groups.

The most stable conformation would likely have the largest groups (bromine and trifluoromethyl) in an anti-periplanar arrangement to minimize steric repulsion. However, electrostatic interactions (dipole-dipole) between the polar C-F and C-Br bonds would also play a significant role in determining the preferred conformation.

There are no specific experimental or computational studies on the conformational analysis of this compound in either the solution or solid state in the available literature. Such studies would typically employ techniques like NMR spectroscopy (measuring coupling constants), infrared (IR) spectroscopy, or computational modeling to determine the relative energies and populations of the different conformers.

Environmental Chemical Reactivity and Atmospheric Transformations of Halogenated Butanes

Degradation Pathways in Atmospheric Conditions

The primary degradation pathways for halogenated butanes in the troposphere are reactions with hydroxyl radicals (OH) and, to a lesser extent, direct photolysis.

The reaction with the hydroxyl radical (OH) is the dominant atmospheric loss process for most hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound. For 1-Bromo-2,3,3-trifluorobutane (CH₃CHFCHFCH₂Br), the reaction with OH radicals would proceed via hydrogen abstraction from the C-H bonds.

While no specific rate constant for the reaction of OH with this compound has been reported, it is possible to estimate its reactivity based on structurally similar compounds. The presence of fluorine atoms on adjacent carbons tends to decrease the reactivity of the C-H bonds towards OH radicals due to the electron-withdrawing effect of fluorine. However, the C-H bonds on the methyl group and the -CH₂Br group are expected to be the most susceptible to attack.

Table 8.1: Estimated Reactivity of C-H Bonds in this compound with OH Radicals

Position of H-atomExpected Relative Reactivity
-CH₃Moderate
-CHF-Low
-CH₂BrHigh

Photolytic decomposition involves the breaking of a chemical bond by the absorption of a photon. For halogenated alkanes, the carbon-halogen bonds are the most likely to undergo photolysis. The energy required to break these bonds corresponds to wavelengths in the ultraviolet (UV) region of the solar spectrum.

The C-Br bond is significantly weaker than C-F and C-H bonds, making it the most probable site for photolytic cleavage in this compound.

CH₃CHFCHFCH₂Br + hν → CH₃CHFCHFCH₂• + Br•

Modeling of Atmospheric Lifetimes and Global Impact

The atmospheric lifetime of a compound is a key metric for assessing its potential environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The lifetime is primarily determined by the rate of its removal processes, with the reaction with OH radicals being the most significant for many halogenated alkanes.

The atmospheric lifetime (τ) with respect to reaction with OH can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average global concentration of OH radicals in the troposphere.

As no experimental k_OH value is available for this compound, its lifetime cannot be precisely calculated. However, by analogy with other bromoalkanes and hydrofluoroalkanes, it is expected to have a relatively short atmospheric lifetime, likely on the order of days to months. For comparison, the atmospheric lifetime of 2-bromo-3,3,3-trifluoropropene, another brominated fluorocarbon, has been estimated to be on the order of days. nist.gov

A shorter atmospheric lifetime generally implies a lower GWP and ODP. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. The ODP is a measure of the relative amount of ozone depletion caused by a substance.

While this compound contains bromine, which is a very efficient ozone-depleting substance, its short atmospheric lifetime would likely limit the amount of bromine that reaches the stratosphere, resulting in a low ODP. Similarly, its GWP is expected to be low due to its short residence time in the atmosphere. A study on various chemicals with potential global warming potential included data for 2-Chloro-2,3,3-trifluorobutane, a structurally similar compound, but did not provide a calculated GWP. epa.gov

Table 8.3: Estimated Environmental Impact Parameters for this compound

ParameterEstimated ValueRationale
Atmospheric LifetimeShort (days to months)Based on expected reactivity with OH radicals.
Ozone Depletion Potential (ODP)LowShort lifetime limits transport of bromine to the stratosphere.
Global Warming Potential (GWP)LowShort lifetime limits radiative forcing.

Further experimental and modeling studies are necessary to accurately quantify the atmospheric lifetime, ODP, and GWP of this compound and to fully characterize its atmospheric degradation products and their environmental impacts.

Q & A

Basic Research Question

  • Experimental : Use ¹H/¹⁹F NMR to confirm bromine and fluorine positions. For example, ¹⁹F NMR chemical shifts at δ −70 to −80 ppm indicate trifluoromethyl groups, while bromine’s electronegativity deshields adjacent protons in ¹H NMR . Mass spectrometry (EI-MS) verifies molecular weight (e.g., m/z ≈ 209 for C₄H₆BrF₃) .
  • Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond angles, charge distribution, and steric effects of the bromine-fluorine substituents .

What are the key challenges in controlling regio- and stereoselectivity during functionalization of this compound?

Advanced Research Question
The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl groups and bromine’s leaving-group ability. Challenges include:

  • Regioselectivity : Fluorine atoms at C2 and C3 direct electrophilic attacks to C1 or C4 due to steric hindrance. For SN2 reactions, bulky bases (e.g., LDA) favor substitution at less hindered positions .
  • Stereoselectivity : Fluorine’s high electronegativity stabilizes transition states in elimination reactions (e.g., E2), leading to preferential formation of trans-alkenes .
    Controlled experiments with deuterated analogs (e.g., 1-bromo-2,6-difluorobenzene-d₃ ) and kinetic isotope effects can elucidate mechanistic pathways.

How do solvent polarity and temperature impact the stability and reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize carbocation intermediates in SN1 pathways, while polar protic solvents (e.g., ethanol) favor SN2 via hydrogen bonding with leaving groups .
  • Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions like β-elimination, which dominates above 50°C . Differential Scanning Calorimetry (DSC) can identify decomposition thresholds .

What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

Advanced Research Question
Discrepancies often arise from impurities (e.g., residual catalysts or moisture) or divergent reaction conditions. Mitigation strategies include:

  • Systematic Parameter Variation : Test reagent ratios (e.g., Br₂:Fe molarity ), solvent drying (molecular sieves), and inert atmospheres.
  • Analytical Validation : Cross-validate results using HPLC purity assays and X-ray crystallography for crystalized products .
  • Computational Modeling : Compare DFT-predicted activation energies with experimental kinetics to identify dominant pathways .

How can fluorinated analogs of this compound be designed for enhanced bioactivity or material properties?

Advanced Research Question

  • Bioactivity : Introduce electron-deficient groups (e.g., CF₃) to improve metabolic stability. For example, 1,2,4-tribromo-1,1,2-trifluorobutane derivatives exhibit antimicrobial activity due to halogen bonding with proteins .
  • Material Science : Replace bromine with iodine (e.g., 1-bromo-4-iodo-1,1,2,2-tetrafluorobutane ) to modify dielectric properties in liquid crystals.
    Synthetic routes may involve halogen-exchange reactions (e.g., Finkelstein reaction) with NaI in acetone .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Storage : Keep at 0–6°C in amber glass to prevent light-induced decomposition .
  • Handling : Use fume hoods and PPE (gloves, goggles) due to volatility (bp ~115–117°C ) and potential release of toxic HF or HBr fumes.
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid halogenated dioxin formation .

How can isotopic labeling (e.g., ²H, ¹³C) of this compound aid in mechanistic studies?

Advanced Research Question
Deuterated analogs (e.g., 1-bromo-2,5-difluorobenzene-d₃ ) enable:

  • Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to distinguish between SN1 and SN2 mechanisms.
  • Tracer Studies : Use ¹³C-labeled carbons in NMR to track bond cleavage/reformation during catalysis .

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